

# Spectroscopic Validation of 2-(4-Nitrophenyl)propanenitrile: A Comparative Guide

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## Compound of Interest

Compound Name: **2-(4-Nitrophenyl)propanenitrile**

Cat. No.: **B1304935**

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This guide provides a detailed spectroscopic validation of the chemical structure of **2-(4-Nitrophenyl)propanenitrile**. Through a comparative analysis of experimental data obtained from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we confirm the molecular structure and explore its key spectroscopic features. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Structural Confirmation and Spectroscopic Analysis

The structural integrity of **2-(4-Nitrophenyl)propanenitrile** is unequivocally confirmed by a comprehensive analysis of its spectroscopic data. The data presented below is consistent with the assigned structure and provides a benchmark for its identification and characterization. For comparative purposes, we will contrast its spectroscopic properties with those of a closely related isomer, 2-(2-Nitrophenyl)propanenitrile, highlighting the distinct spectral fingerprints that differentiate these two molecules.

## Spectroscopic Data for 2-(4-Nitrophenyl)propanenitrile

The following table summarizes the key spectroscopic data obtained for **2-(4-Nitrophenyl)propanenitrile**.

Spectroscopic Technique	Key Observations and Data
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 8.01 (d, $J=8.0$ Hz, 2H), 7.86 (d, $J=8.0$ Hz, 2H), 4.71 (m, 1H), 1.46 (dd, $J=6.8$ Hz, 1.5H), 1.34 (d, $J=6.8$ Hz, 1.5H)
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 143.87, 132.57, 126.97, 118.32, 112.07, 87.93, 73.13, 15.95
IR Spectroscopy (KBr pellet)	$\nu$ ( $\text{cm}^{-1}$ ): 3555, 3059, 2914, 2245 ( $\text{C}\equiv\text{N}$ ), 1528 ( $\text{NO}_2$ ), 1348 ( $\text{NO}_2$ ), 1280, 845
Mass Spectrometry (EI)	$m/z$ (%): 176 ( $\text{M}^+$ ), 130, 103, 77

## Comparative Spectroscopic Data: 2-(4-Nitrophenyl)propanenitrile vs. 2-(2-Nitrophenyl)propanenitrile

The following table provides a comparative overview of the spectroscopic data for **2-(4-Nitrophenyl)propanenitrile** and its ortho-isomer, 2-(2-Nitrophenyl)propanenitrile. The distinct substitution pattern on the aromatic ring leads to noticeable differences in their respective spectra, particularly in the NMR and IR data.

Spectroscopic Feature	2-(4-Nitrophenyl)propanenitrile	2-(2-Nitrophenyl)propanenitrile (Predicted/Literature)
<sup>1</sup> H NMR (Aromatic Protons)	Two doublets (para-substitution pattern)	More complex multiplet pattern
<sup>13</sup> C NMR (Aromatic Carbons)	Fewer signals due to symmetry	More signals due to lack of symmetry
IR Spectroscopy (NO <sub>2</sub> stretch)	Symmetric and asymmetric stretches characteristic of a para-nitro group	Frequencies may shift due to steric interactions in the ortho position
Mass Spec. (Fragmentation)	Similar molecular ion, but potential differences in fragmentation patterns	Potential for ortho-effect driven fragmentation

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and tetramethylsilane (TMS) was used as an internal standard ( $\delta$  = 0.00 ppm). For <sup>1</sup>H NMR, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For <sup>13</sup>C NMR, proton-decoupled spectra were obtained.

### Infrared (IR) Spectroscopy

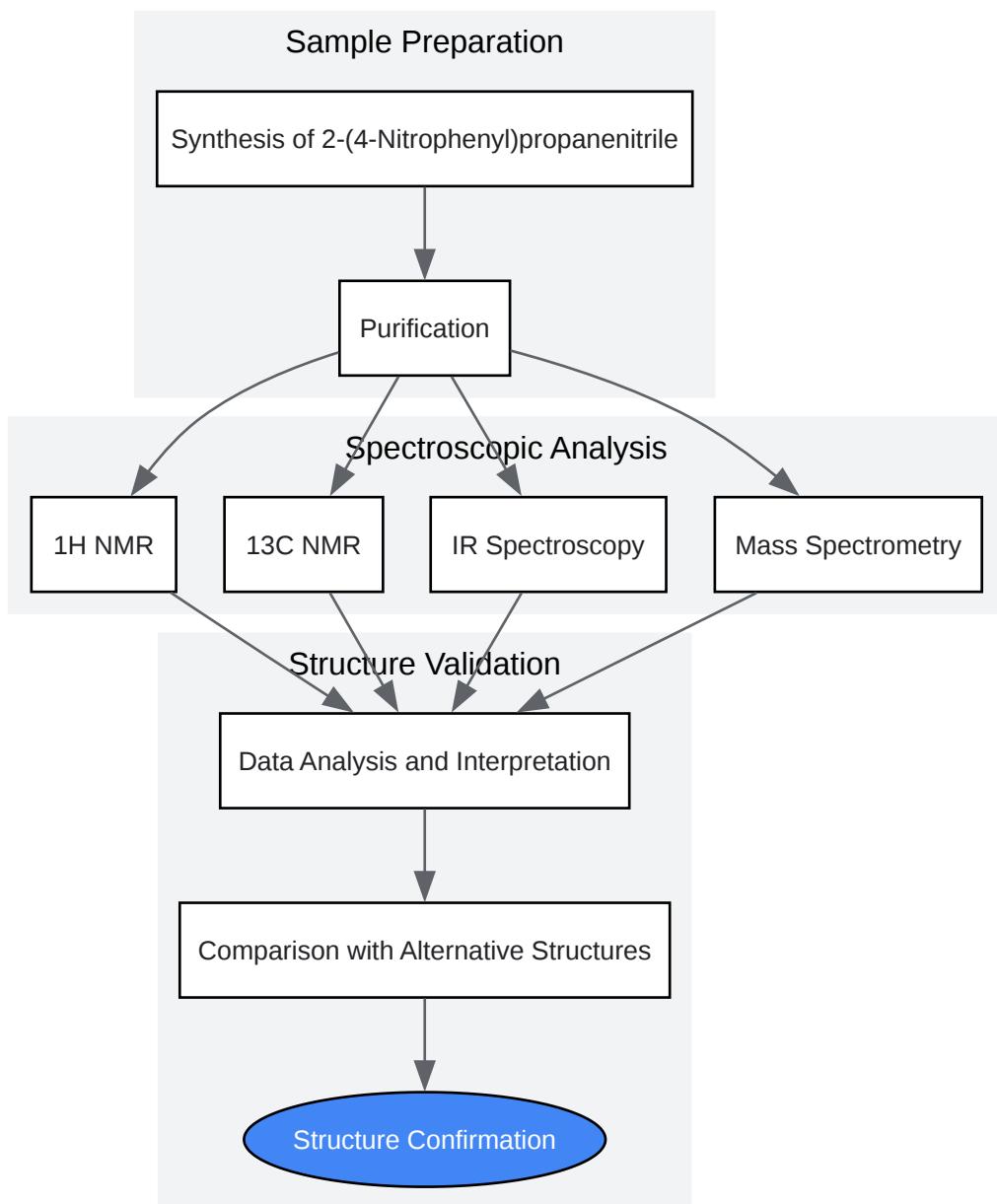
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI). The sample was introduced directly into the ion source, and the resulting fragments were analyzed by the mass detector.

## Visualization of the Spectroscopic Validation Workflow

The logical workflow for the spectroscopic validation of **2-(4-Nitrophenyl)propanenitrile** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic validation of **2-(4-Nitrophenyl)propanenitrile**.

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